2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Catalog No.
S6875440
CAS No.
1325736-89-7
M.F
C18H17F2N3O2
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[(...

CAS Number

1325736-89-7

Product Name

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C18H17F2N3O2/c19-14-3-1-13(2-4-14)11-21-17(24)12-22-9-10-23(18(22)25)16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,24)

InChI Key

XTNHLPQVERTVAK-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F

The exact mass of the compound 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is 345.12888312 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Brief Description: This compound is an organic molecule containing an imidazolidinone ring (a five-membered heterocycle with nitrogen and oxygen atoms) substituted with two fluorophenyl groups and an acetamide moiety (an amide functional group linked to an acetyl group).
  • Origin: Information on the origin or natural occurrence of this specific compound is not currently available in scientific literature.
  • Significance: Due to the lack of research, the specific significance of this compound is unknown. However, imidazolidinone derivatives have been explored for various applications in medicinal chemistry, including as enzyme inhibitors [].

Molecular Structure Analysis

  • Key features: The molecule possesses two key functional groups:
    • Imidazolidinone ring: This five-membered heterocycle can participate in hydrogen bonding and may exhibit some rigidity.
    • Fluorophenyl groups: The presence of fluorine atoms can affect the molecule's lipophilicity (fat solubility) and electronic properties.
    • Acetamide moiety: This group can participate in hydrogen bonding and potentially act as a hydrogen bond acceptor for enzymes.

Chemical Reactions Analysis

  • Synthesis: Information on the specific synthesis of this compound is not available in scientific literature. However, imidazolidinones can be synthesized through various methods, often involving cyclization reactions.
  • Decomposition: The decomposition pathway for this specific compound is unknown. However, imidazolidinones can undergo hydrolysis (breakdown by water) under certain conditions.
  • Other Reactions: Without further research, it's difficult to predict the specific reactions this compound might undergo.

Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, etc., are not currently available for this specific compound.

Due to the lack of research, no information exists on the mechanism of action for this specific compound.

Information on safety hazards like toxicity, flammability, or reactivity is not available in scientific literature for this specific compound.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of potential biological activities, such as enzyme inhibition or other pharmacological effects.
  • Computational modeling to predict its interaction with biomolecules.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

345.12888312 g/mol

Monoisotopic Mass

345.12888312 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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